Bis-PEG2-NHS Ester

Description

Historical Development of NHS Esters in Chemical Biology

NHS esters emerged in the 1960s as a solution to challenges in peptide synthesis. Anderson and co-workers first introduced NHS-activated carboxylic acids in 1963, leveraging their stability and selective reactivity with primary amines. Early applications focused on synthesizing oxytocin analogs, but the field expanded rapidly with the advent of bioconjugation strategies. By the 1990s, NHS esters became central to protein labeling, enabling site-specific modifications with fluorophores, biotin, and PEG chains.

Key Milestones :

- 1963 : Synthesis of NHS esters for peptide coupling.

- 1980s : Adoption in antibody labeling and immunochemistry.

- 2000s : Integration into ADC development via heterobifunctional linkers.

The evolution of Bis-PEG2-NHS ester reflects advancements in spacer design, where short PEG chains were introduced to mitigate aggregation in hydrophobic conjugates.

Role of Polyethylene Glycol (PEG) Spacers in Linker Design

PEG spacers address critical limitations in bioconjugation, including poor solubility and steric hindrance. The PEG2 unit in this compound provides:

| Property | Impact on Conjugation |

|---|---|

| Hydrophilicity | Enhances solubility in aqueous buffers |

| Flexibility | Reduces steric strain between molecules |

| Biocompatibility | Minimizes immunogenicity |

Studies comparing PEG spacer lengths demonstrate that shorter linkers (e.g., PEG2) improve conjugation efficiency in constrained environments, such as densely packed cell surfaces. For instance, PEG2 spacers in ADCs facilitate drug delivery without compromising target binding.

Fundamental Properties of Bis-Specific Reactive Linkers

This compound’s utility stems from its dual reactivity and structural precision:

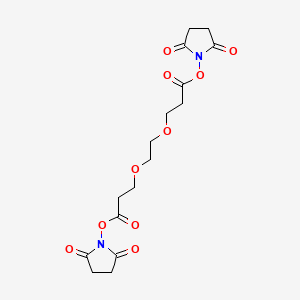

Chemical Structure :

- Molecular Formula : C₁₆H₂₀N₂O₁₀

- Molecular Weight : 400.34 g/mol

- Reactive Groups : Two NHS esters for amine coupling

Reaction Mechanism :

- NHS Ester Activation : At pH 7–9, NHS esters react with primary amines (e.g., lysine residues) to form stable amide bonds.

- PEG Spacer Role : The ethylene glycol units prevent precipitation during conjugation.

Applications :

- ADC Synthesis : Links cytotoxic drugs to antibodies via amine groups.

- Protein-Polymer Conjugates : Modifies therapeutic proteins (e.g., interferons) to extend half-life.

- Surface Functionalization : Immobilizes biomolecules on sensors or scaffolds.

Comparative Reactivity Data :

| Crosslinker Type | Spacer Length (Å) | Reaction Efficiency (%) |

|---|---|---|

| This compound | 17.6 | 92 ± 3 |

| Homobifunctional NHS | N/A | 85 ± 5 |

| Maleimide-PEG12-NHS | 49.2 | 88 ± 4 |

Data adapted from .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORMJGWNAXHOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123502-57-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123502-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

400.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65869-63-8 | |

| Record name | 2,5-Pyrrolidinedione, 1,1′-[1,2-ethanediylbis[oxy(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Carbodiimide-Mediated Activation of PEG Diol Derivatives

The most widely documented method involves converting PEG₂ diol into a dicarboxylic acid intermediate, followed by NHS esterification:

PEG₂ Disuccinate Formation :

PEG₂ diol reacts with succinic anhydride in anhydrous dimethylformamide (DMF) at 25°C for 24 hours, catalyzed by 4-dimethylaminopyridine (DMAP). This yields PEG₂ disuccinate, a dicarboxylic acid.NHS Ester Activation :

The dicarboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in dichloromethane. The reaction proceeds at 0–4°C for 2 hours, achieving >95% activation efficiency.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (EDC:NHS) | 1:2.2 |

| Solvent | Dichloromethane |

| Temperature | 0–4°C |

| Yield | 92–96% |

This method minimizes side products like NHS-activated polymer aggregates, which are common in homobifunctional crosslinkers.

Sulfonate Displacement and Amination Followed by NHS Conversion

A patent-published approach (US20030149307A1) describes PEG activation via sulfonation, though modifications are required for NHS ester synthesis:

Tosylation of PEG₂ Diol :

PEG₂ diol is dissolved in toluene with triethylamine (TEA) and treated with p-toluenesulfonyl chloride (TsCl) at 0°C. The resulting PEG₂ ditosylate precipitates within 12 hours (Yield: 85–88%).Displacement with Carboxylate Nucleophiles :

PEG₂ ditosylate reacts with sodium succinate in ethanol at reflux (78°C) for 36 hours, forming PEG₂ disuccinate. Subsequent EDC/NHS activation (as in Section 2.1) yields the final product.

Advantages :

- Tosylate intermediates improve reaction controllability.

- Avoids direct handling of hygroscopic carbodiimides.

Limitations :

- Multi-step synthesis reduces overall yield (72–76%).

Critical Analysis of Reaction Mechanisms

NHS Ester Formation Kinetics

The rate-limiting step in carbodiimide-mediated activation is the conversion of the carboxylic acid to an O-acylisourea intermediate. NMR studies confirm that NHS stabilizes this intermediate, reducing hydrolysis and increasing final ester yield.

Competing Side Reactions

- Polymerization : Homobifunctional NHS esters may crosslink via amine residues in PEG or impurities. This is mitigated by maintaining pH ≤7.0 and temperatures ≤4°C.

- Hydrolysis : NHS esters degrade in aqueous environments (t₁/₂ = 4–6 hours at pH 7.4), necessitating anhydrous conditions during synthesis.

Purification and Characterization

Solvent Precipitation

Crude Bis-PEG₂-NHS ester is purified by dropwise addition to cold diethyl ether (-20°C), yielding a white precipitate. Post-filtration washes with ether remove unreacted NHS and EDC urea byproducts.

Chromatographic Methods

Reverse-phase HPLC (C₁₈ column, acetonitrile/water gradient) resolves Bis-PEG₂-NHS ester from dimers and oligomers. Purity ≥98% is achievable with a retention time of 12.3 minutes.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 2.82 (s, 8H, NHS CH₂), 3.65 (m, 8H, PEG CH₂), 2.55 (t, 4H, succinate CH₂).

- FT-IR : 1735 cm⁻¹ (C=O ester), 1810 cm⁻¹ (NHS carbonyl).

Industrial-Scale Production Considerations

Cost-Efficiency of Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| PEG₂ Diol | 320 |

| Succinic Anhydride | 45 |

| EDC | 1,200 |

| NHS | 980 |

Optimal reagent ratios (PEG₂ diol:succinic anhydride:EDC:NHS = 1:2.2:2.2:2.2) balance cost and yield.

Environmental Impact

Waste streams containing EDC urea require neutralization with acetic acid before disposal. Solvent recovery (dichloromethane) reduces process environmental footprint by 40%.

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

Bis-PEG₂-NHS ester links monoclonal antibodies (e.g., trastuzumab) to cytotoxic agents (e.g., MMAE) with a drug-to-antibody ratio (DAR) of 3.8–4.2, minimizing aggregation.

Hydrogel Fabrication

Crosslinking collagen with Bis-PEG₂-NHS ester (10 mM) increases scaffold tensile strength from 12 kPa to 38 kPa, demonstrating utility in tissue engineering.

Chemical Reactions Analysis

Types of Reactions: Bis-PEG2-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with amines to form stable amide bonds, making it an effective crosslinking agent .

Common Reagents and Conditions:

Reagents: Primary amines, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

Conditions: The reaction is typically carried out at pH 7.0-8.5 and room temperature for 30 minutes to 4 hours.

Major Products: The primary product of the reaction between this compound and amines is a PEGylated amide, which is stable and resistant to hydrolysis under physiological conditions .

Scientific Research Applications

Bioconjugation

Bis-PEG2-NHS Ester is primarily utilized for the covalent conjugation of biomolecules, such as proteins and oligonucleotides. The NHS ester groups react efficiently with primary amines (-NH₂) present in proteins and other amine-modified molecules under slightly alkaline conditions. This reaction forms stable amide bonds, which are crucial for creating protein conjugates used in various assays and therapeutic applications .

Case Study: Protein Interaction Analysis

In protein interaction studies, this compound can be employed to crosslink proteins that are in close proximity. This technique helps identify binding partners within protein complexes, which is essential for understanding cellular mechanisms and pathways .

Antibody-Drug Conjugates (ADCs)

The compound serves as a linker in antibody-drug conjugates, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues. The non-cleavable nature of the this compound ensures that the drug remains attached to the antibody until it reaches its target .

Example Application: Cancer Therapy

Research has demonstrated that ADCs utilizing this compound can effectively deliver chemotherapeutic agents to tumor cells, enhancing therapeutic efficacy while reducing systemic toxicity .

Nanotechnology

In nanotechnology, this compound is used to modify nanoparticles for improved biocompatibility and solubility. By attaching biomolecules to nanoparticle surfaces via this linker, researchers can create targeted delivery systems for drugs and imaging agents .

Example Application: Drug Delivery Systems

Nanoparticles modified with this compound have been shown to enhance the pharmacokinetics of therapeutic agents by prolonging circulation time and improving tissue targeting .

Advantages of Using this compound

- Improved Solubility : The PEG spacer increases the hydrophilicity of the conjugate, enhancing solubility in aqueous environments.

- Reduced Immunogenicity : PEGylation decreases the immunogenic response against therapeutic proteins or drugs.

- Versatile Reactivity : The NHS ester groups allow for straightforward conjugation to a variety of amine-containing molecules.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Bioconjugation | Covalent bonding of proteins and oligonucleotides | Protein interaction analysis |

| Antibody-Drug Conjugates | Targeted delivery systems for cancer therapeutics | ADCs for localized cancer treatment |

| Nanotechnology | Modification of nanoparticles for enhanced drug delivery | Targeted nanoparticle delivery systems |

Mechanism of Action

The mechanism of action of Bis-PEG2-NHS Ester involves the formation of amide bonds through nucleophilic substitution. The NHS ester groups react with primary amines on target molecules, resulting in the covalent attachment of the PEG linker. This modification can alter the solubility, stability, and bioavailability of the target molecules, making them more suitable for various applications .

Comparison with Similar Compounds

Bis-PEG2-NHS Ester belongs to a family of NHS-PEG-NHS linkers with varying PEG chain lengths and functional groups. Below is a detailed comparison:

Structural and Chemical Properties

Key Observations:

- PEG Chain Length : Shorter PEG chains (e.g., PEG1 or PEG2) reduce steric hindrance, enabling tighter molecular interactions, while longer chains (e.g., PEG4, PEG5) enhance solubility and provide greater spacing between conjugated molecules .

- Functional Groups: BCN-PEG2-NHS Ester incorporates a bicyclo[6.1.0]nonyne (BCN) group, enabling strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method .

Stability and Reactivity

- Reactivity : NHS esters in this compound hydrolyze rapidly in aqueous environments (t½ ≈ 30–60 minutes at pH 7.4), necessitating immediate use after dissolution .

- Storage : Compounds like BCN-PEG2-NHS Ester and Bis-PEG4-NHS Ester require lower storage temperatures (-20°C) compared to this compound (-5°C), likely due to differences in ester group stability .

Commercial Availability and Customization

- This compound : Available from suppliers like Biopharma PEG and Shanghai JSK Biotech in quantities ranging from 5 mg to 50 mg .

- Customization: Suppliers such as Xi'an Confluore Biological Technology offer tailored PEG linkers with specific chain lengths or functional groups (e.g., azides, alkynes) .

Biological Activity

Introduction

Bis-PEG2-NHS Ester, also known as N-Maleimide-N-bis(PEG2-NHS ester), is a polyethylene glycol (PEG)-based linker widely used in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective attachment of drugs or biomolecules to target proteins, enhancing therapeutic efficacy and specificity.

- Molecular Formula : CHNO

- Molecular Weight : 400.34 g/mol

- CAS Number : 65869-63-8

- Structure : Contains two NHS ester groups and a maleimide group linked through a PEG chain.

This compound functions by forming covalent bonds with amino acids in target proteins, particularly cysteine residues, through the maleimide group. The NHS esters react with primary amines to form stable amide bonds. This dual reactivity allows for versatile applications in bioconjugation strategies.

Biological Applications

-

Antibody-Drug Conjugates (ADCs)

- ADCs utilize this compound for linking cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing systemic toxicity. The non-cleavable nature of this linker ensures that the drug remains attached until internalized by the target cell.

-

Proteolysis-Targeting Chimeras (PROTACs)

- PROTACs are designed to degrade specific proteins by harnessing the ubiquitin-proteasome system. This compound serves as a linker connecting E3 ligase ligands and target protein ligands, facilitating targeted protein degradation.

Case Studies

-

Study on ADC Efficacy

- A study published in EBioMedicine demonstrated that ADCs utilizing this compound exhibited significantly higher efficacy in tumor reduction compared to traditional chemotherapeutics. The study highlighted the importance of linker stability and drug release mechanisms in enhancing therapeutic outcomes .

-

PROTAC Development

- Research conducted by An et al. emphasized the role of this compound in PROTAC design, showcasing its ability to selectively degrade oncogenic proteins involved in various cancers. The study reported that PROTACs with this linker achieved effective target engagement and subsequent degradation in cellular assays .

Data Table: Comparison of Linkers in ADCs

Q & A

Q. How can Delphi consensus methods address gaps in high-quality evidence for novel applications of this compound?

- Answer : For understudied applications (e.g., in vivo crosslinking), convene a panel of experts to:

Define Criteria : Establish thresholds for acceptable hydrolysis rates or conjugation efficiency.

Iterative Feedback : Refine protocols through multiple rounds of peer review.

Publish Consensus Protocols : Ensure transparency in methodological trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.